1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one
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Overview
Description
1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyridazine core fused with a diazepane ring and a phenoxyethanone moiety, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The diazepane ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the phenoxyethanone moiety via an etherification reaction. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the phenoxyethanone moiety, leading to the formation of substituted products.
Scientific Research Applications
1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridazine core can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation .
Comparison with Similar Compounds
1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the triazolopyridazine core and exhibit similar biological activities but may differ in their substituents and overall structure.
Triazolo[4,3-a]pyrazines: These compounds have a similar triazole ring but are fused with a pyrazine ring instead of a pyridazine ring, leading to different chemical and biological properties.
Triazolothiadiazines: These compounds contain a triazole ring fused with a thiadiazine ring and exhibit diverse pharmacological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c29-21(16-30-18-8-2-1-3-9-18)27-13-5-12-26(14-15-27)20-11-10-19-23-24-22(28(19)25-20)17-6-4-7-17/h1-3,8-11,17H,4-7,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIUQYHOLPINDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C(=O)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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